molecular formula C10H16N2O B13949111 2-[4-(Aminomethyl)phenoxy]propan-1-amine CAS No. 766503-59-7

2-[4-(Aminomethyl)phenoxy]propan-1-amine

Cat. No.: B13949111
CAS No.: 766503-59-7
M. Wt: 180.25 g/mol
InChI Key: DKFYCCCICFBICE-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)phenoxy]propan-1-amine is an organic compound with a complex structure that includes an aminomethyl group attached to a phenoxy ring, which is further connected to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Aminomethyl)phenoxy]propan-1-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. One common method involves the reaction of 4-hydroxybenzaldehyde with a suitable amine to form the phenoxy intermediate. This intermediate is then subjected to reductive amination with formaldehyde and a secondary amine to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)phenoxy]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(Aminomethyl)phenoxy]propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)phenoxy]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The phenoxy group provides additional stability and specificity in these interactions.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, an antidepressant drug.

    Metoprolol: Di[RS]-3-[4-(2-methoxyethyl)phenoxy-1-(isopropylamino)propan-2-ol], a beta-blocker used in cardiovascular diseases.

Uniqueness

2-[4-(Aminomethyl)phenoxy]propan-1-amine is unique due to its specific aminomethyl and phenoxy functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

766503-59-7

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-[4-(aminomethyl)phenoxy]propan-1-amine

InChI

InChI=1S/C10H16N2O/c1-8(6-11)13-10-4-2-9(7-12)3-5-10/h2-5,8H,6-7,11-12H2,1H3

InChI Key

DKFYCCCICFBICE-UHFFFAOYSA-N

Canonical SMILES

CC(CN)OC1=CC=C(C=C1)CN

Origin of Product

United States

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